Methyl 2-(2-methoxyphenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(2-methoxyphenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Phenylpropanoids and Propanoates in Natural Products
Methyl 2-(2-methoxyphenyl)-2-methylpropanoate is related to compounds like phenylpropanoids and propanoates found in natural products. In a study, new phenylpropanoids and an unusual propanoate were isolated from the fruits of Morinda citrifolia. These compounds' structures were elucidated using methods like MS and NMR, highlighting their potential in natural product chemistry and possibly in pharmacology (Wang, He, Feng, & Liu, 2011).
Oxidation Studies
Research on the one-electron oxidation of similar compounds, including 2-(4-methoxyphenyl)-2-methylpropanoic acid, has been conducted. This study provides insights into the reactivity and stability of these compounds under oxidative conditions, which is crucial for understanding their behavior in various chemical environments (Bietti & Capone, 2008).
Photopolymerization Applications
A derivative of this compound has been proposed as a photoiniferter, a compound that initiates polymerization upon exposure to light. This compound decomposes under UV irradiation to generate radicals, making it useful in photopolymerization processes, especially in materials science (Guillaneuf et al., 2010).
Synthesis of Novel Compounds
Synthesis and characterization of novel compounds, including those related to this compound, have been a significant area of research. These studies provide a deeper understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Collins & Jacobs, 1986).
Pharmaceutical Applications
One of the derivatives of this compound has been synthesized as a potent PPARpan agonist, indicating its potential application in pharmaceuticals, particularly in the development of new drugs (Guo et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-7-5-6-8-10(9)14-3/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEPKPWUNHTCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551998 | |
Record name | Methyl 2-(2-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40801-03-4 | |
Record name | Methyl 2-(2-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.